3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
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Overview
Description
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-{[(tert-butoxy)carbonyl]amino}acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Similar in structure but with a methoxy group instead of the Boc group.
tert-Butyl 2-aminoacetate: Lacks the 3-methylbut-2-en-1-yl group but contains the Boc-protected amino acid.
Uniqueness
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to its combination of the Boc-protected amino acid and the 3-methylbut-2-en-1-yl ester, which provides distinct reactivity and applications in organic synthesis and research .
Properties
IUPAC Name |
3-methylbut-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)6-7-16-10(14)8-13-11(15)17-12(3,4)5/h6H,7-8H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDQDPHDHFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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